molecular formula C21H15Cl2N3O3S3 B2984731 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325977-02-4

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2984731
CAS No.: 325977-02-4
M. Wt: 524.45
InChI Key: FPUNSASGOJXTEM-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure integrating dichlorothiophene, thiazole, and sulfamoyl benzamide moieties, a design often explored for targeting various biological pathways. Structurally related N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . This suggests potential utility as a pharmacological tool for probing the physiological functions of this receptor, which remain poorly elucidated . Furthermore, similar sulfonamide-containing compounds are frequently investigated for their potential applications in pain and inflammation research . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3S3/c1-26(14-5-3-2-4-6-14)32(28,29)15-9-7-13(8-10-15)20(27)25-21-24-17(12-30-21)16-11-18(22)31-19(16)23/h2-12H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUNSASGOJXTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dichlorothiophene with appropriate thioamide precursors under acidic or basic conditions.

    Coupling with Benzamide: The thiazole intermediate is then coupled with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Triazole-Thione Derivatives (Compounds [7–9])
These compounds, synthesized via cyclization of hydrazinecarbothioamides, share a sulfonylphenyl-triazole-thione scaffold. Key differences include:

  • Core Heterocycle : The target compound contains a thiazole ring, whereas triazole derivatives ([7–9]) feature a 1,2,4-triazole ring.
  • Substituents : The dichlorothiophene group in the target compound contrasts with the 2,4-difluorophenyl substituent in triazole derivatives.
  • Tautomerism : Triazole-thiones ([7–9]) exist in thione tautomeric forms, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR data, whereas the thiazole-based target lacks such tautomerism .

2.1.2. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives These analogs incorporate a thiazolidinone ring conjugated to a benzamide. Structural distinctions include:

  • Heterocyclic System: The target uses a thiazole, while these derivatives employ a thiazolidinone with a dioxo group.
  • Synthetic Route: Thiazolidinones are synthesized via carbodiimide-mediated coupling, differing from the nucleophilic substitution steps used for thiazole/triazole systems .

Spectral and Physicochemical Properties

  • IR Spectroscopy: Target Compound: Expected C=S (thioamide) and sulfonamide S=O stretches (~1350–1150 cm⁻¹). Triazole-Thiones ([7–9]): Absence of C=O (1663–1682 cm⁻¹ in precursors) confirms cyclization to triazoles . Thiazolidinone-Benzamides: Strong C=O stretches from dioxothiazolidinone (~1700 cm⁻¹) .
  • Sulfamoyl benzamide groups may confer acidic protons (pKa ~8–10), influencing solubility in physiological conditions.

Research Implications and Limitations

However, the absence of direct pharmacological data necessitates further studies. Key limitations include:

  • Lack of comparative bioactivity data for dichlorothiophene-thiazole systems.
  • Limited synthetic details for the target compound, requiring validation of hypothesized routes.

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a thiazole ring and a dichlorothiophene moiety, which contribute to its diverse chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C18H10Cl2N2OS2. Its structure includes:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Dichlorothiophene moiety : A thiophene ring with two chlorine substitutions.
  • Benzamide group : An aromatic amide that can influence the compound's biological properties.

Research indicates that compounds similar to this compound may interact with various biochemical pathways. Notably:

  • Cyclin-dependent kinase (CDK) inhibition : The compound may inhibit CDK2, leading to alterations in cell cycle regulation and potentially inducing cell cycle arrest.
  • Antimicrobial activity : Thiazole derivatives have shown significant antibacterial and antifungal properties against pathogens like Escherichia coli and Staphylococcus aureus .

Biological Activity Overview

The biological activities associated with this compound include:

Activity TypePathogen/TargetEffect
AntibacterialEscherichia coliInhibition of growth at 1 µg/mL
Staphylococcus aureusSignificant reduction in viability
AntifungalAspergillus nigerEffective at low concentrations
Aspergillus oryzaeInhibition observed

Case Studies

  • Antimicrobial Evaluation : A study evaluated the compound's efficacy against various microbial strains using the cup plate method. Results indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
  • Cell Cycle Studies : Research focusing on the impact of similar thiazole derivatives on cell cycle regulation revealed that these compounds could induce G1/S phase arrest in cancer cell lines. This suggests a potential application in cancer therapy by targeting cell proliferation pathways.
  • Synthesis and Characterization : The synthesis of this compound involves multi-step reactions that yield high-purity products characterized by spectroscopic methods such as NMR and IR spectroscopy. These methods confirm the formation of the desired thiazole and benzamide linkages .

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